

# A Technical Guide to the Molecular Structure and Chemical Properties of Dexlansoprazole

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dexlansoprazole** is a second-generation proton pump inhibitor (PPI) utilized in the management of acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and erosive esophagitis.[1][2] As the (R)-enantiomer of lansoprazole, **dexlansoprazole** offers a distinct pharmacokinetic profile, primarily due to its innovative dual delayed-release formulation, which prolongs plasma concentration and enhances the duration of acid suppression.[1][2][3] This guide provides a detailed overview of the molecular structure, chemical formula, and physicochemical properties of **dexlansoprazole**, along with key experimental protocols for its synthesis and analysis.

# **Molecular Structure and Chemical Identity**

**Dexlansoprazole** is a chiral sulfoxide belonging to the substituted benzimidazole class of compounds.[1] Its chemical structure consists of a benzimidazole ring system linked to a pyridine ring through a methylsulfinyl group. The chirality of the molecule is centered at the sulfur atom.

The absolute configuration of **dexlansoprazole** is (R).[3] This stereospecificity is crucial to its pharmacological activity and distinguishes it from its S-enantiomer (levolansoprazole) and the racemic mixture, lansoprazole.[3][4]



## **Chemical Identification Data**

The following table summarizes the key chemical identifiers for **dexlansoprazole**.

Identifier	Value
Chemical Formula	C16H14F3N3O2S[3][4]
IUPAC Name	2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfinyl]-1H-benzimidazole[1]
CAS Number	138530-94-6[3]
Molecular Weight	369.36 g/mol [3][4]
Canonical SMILES	CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3 N2)OCC(F)(F)F
Isomeric SMILES	CC1=C(C=CN=C1CINVALID-LINK C2=NC3=CC=CC=C3N2)OCC(F)(F)F[3]
InChI	InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6- 14(10)24-9-16(17,18,19)8-25(23)15-21-11-4-2- 3-5-12(11)22-15/h2-7H,8-9H2,1H3, (H,21,22)/t25-/m1/s1[3]
InChlKey	MJIHNNLFOKEZEW-RUZDIDTESA-N[3]

# **Physicochemical Properties**

Key physicochemical data for **dexlansoprazole** are presented below. These properties are critical for formulation development and understanding its behavior in biological systems.



Property	Value
Physical Appearance	White to nearly white crystalline powder[4]
Melting Point	~140°C (with decomposition)[4]
Solubility	Freely Soluble: Dimethylformamide, methanol, dichloromethane, ethanol, ethyl acetate[4]Soluble: Acetonitrile[4]Slightly Soluble: Ether[4]Very Slightly Soluble: Water[4]Practically Insoluble: Hexane[4]
Optical Activity	Dextrorotatory (+)[3]

# **Experimental Protocols**

The synthesis and analysis of **dexlansoprazole** require precise control over stereochemistry and purity. The following sections detail common experimental methodologies.

## **Protocol 1: Synthesis via Asymmetric Oxidation**

The industrial synthesis of **dexlansoprazole** is achieved through the asymmetric oxidation of its prochiral sulfide precursor, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole. A modified Sharpless-Kagan oxidation is commonly employed.[5][6]

#### Methodology:

- Catalyst Formation: A chiral titanium complex is formed in situ. To a solution of the sulfide precursor in a suitable organic solvent (e.g., toluene), titanium(IV) isopropoxide and (+)-diethyl L-tartrate (DET) are added. The mixture is stirred, often with the addition of water, to form the active chiral catalyst.[5]
- Base Addition: An organic base, typically diisopropylethylamine (DIPEA), is added to the reaction mixture.[5][7]
- Oxidation: The mixture is cooled to a controlled temperature (e.g., -5°C to 5°C). An oxidizing agent, such as cumene hydroperoxide, is then added dropwise to initiate the enantioselective oxidation of the sulfur atom.[7]



- Reaction Monitoring and Quenching: The reaction is monitored for completion (typically 2-6 hours) by a suitable chromatographic method (e.g., HPLC). Upon completion, the reaction is quenched, for example, with an aqueous solution of sodium thiosulfate.
- Purification: The crude dexlansoprazole is extracted from the aqueous phase using an organic solvent. The product is then purified through crystallization, often from a solvent system like acetone/water or ethanol/heptane, to yield high enantiomeric excess (>99.5%).
   [5][8]

# Protocol 2: Structural Characterization by X-Ray Powder Diffraction (XRPD)

XRPD is used to characterize the solid-state form of **dexlansoprazole**, confirming its crystallinity and identifying specific polymorphs.

### Methodology:

- Sample Preparation: A small amount of the crystalline dexlansoprazole powder is gently packed into a sample holder.
- Instrument Setup: The analysis is performed using a powder diffractometer equipped with a CuK $\alpha$  radiation source ( $\lambda = 1.5418 \text{ Å}$ ).[8][9]
- Data Collection: The instrument is set to scan the sample over a defined 2θ angle range, typically from 3° to 40°.
- Operating Conditions:

Geometry: Bragg-Brentano[8][9]

Scan Step Size: 0.03°[8][9]

Scan Step Time: 1 second[8][9]

 Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline form.



# Protocol 3: Chiral Purity and Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for separating **dexlansoprazole** from its (S)-enantiomer and confirming its enantiomeric excess (e.e.).

#### Methodology:

- Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns are highly effective.
  - Recommended Columns: Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AS (amylose tris((S)-1-phenylethylcarbamate)) have demonstrated good resolution for lansoprazole enantiomers.[10]
- Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane, ethanol, and methanol. The exact ratio is optimized to achieve baseline separation.
- Sample Preparation: A solution of dexlansoprazole is prepared in the mobile phase or a compatible solvent at a known concentration.
- Chromatographic Conditions:

Injection Volume: 10-20 μL

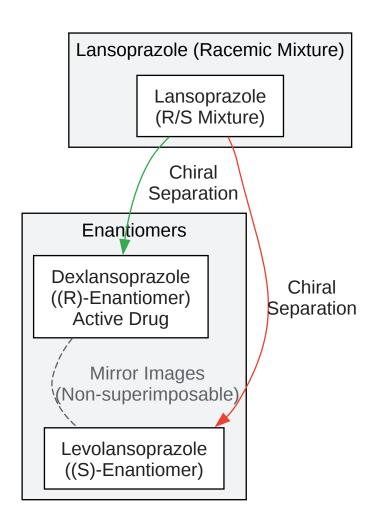
Flow Rate: 1.0 mL/min

- Detection: UV detection at a wavelength of 285 nm.
- Data Analysis: The retention times for the (R)- and (S)-enantiomers will differ. The
  enantiomeric excess is calculated from the peak areas of the two enantiomers using the
  formula: e.e. (%) = [ (Area(R) Area(S)) / (Area(R) + Area(S)) ] × 100.

# Visualized Workflows and Pathways Stereochemical Relationship of Lansoprazole Enantiomers



Lansoprazole exists as a racemic mixture of two enantiomers, **dexlansoprazole** ((R)-lansoprazole) and levolansoprazole ((S)-lansoprazole), which are non-superimposable mirror images due to the chiral sulfoxide center.



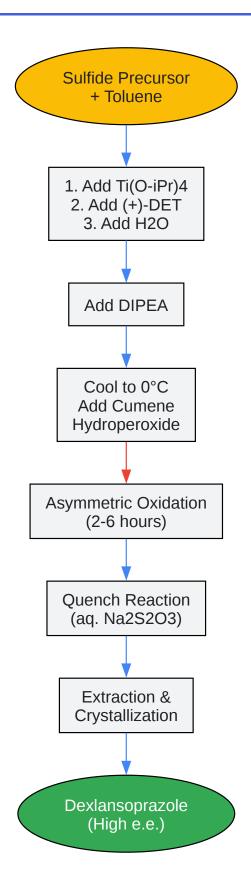
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Stereochemical relationship of lansoprazole enantiomers.

# **Synthetic Workflow for Dexlansoprazole**

This diagram outlines the key steps in the asymmetric synthesis of **dexlansoprazole** from its sulfide precursor.





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Asymmetric synthesis of dexlansoprazole.



## **Mechanism of Action: Proton Pump Inhibition**

**Dexlansoprazole** exerts its therapeutic effect by irreversibly inhibiting the final step of gastric acid secretion in parietal cells.

Mechanism of action of dexlansoprazole.

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